2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide
Description
2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide is a sulfonamide-derived acetamide compound characterized by a unique combination of functional groups: a 3-chloro-4-cyano-N-methylphenyl moiety linked to an acetamide core via a sulfonamido (-SO₂NH-) bridge. The N-methyl group may enhance metabolic stability, while the cyano substituent could influence electronic properties and solubility .
Properties
Molecular Formula |
C10H10ClN3O3S |
|---|---|
Molecular Weight |
287.72 g/mol |
IUPAC Name |
2-[(3-chloro-4-cyanophenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C10H10ClN3O3S/c1-14(6-10(13)15)18(16,17)8-3-2-7(5-12)9(11)4-8/h2-4H,6H2,1H3,(H2,13,15) |
InChI Key |
QEPWPBBNLQSUDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N)S(=O)(=O)C1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide involves several steps. One common method includes the reaction of 3-chloro-4-cyanoaniline with methylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has potential biological activities and is used in the development of new pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyano group can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its biological activity .
Comparison with Similar Compounds
Structural Analogues with Chloro Substituents
| Compound Name | Key Substituents | Functional Groups | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | 3-Chloro, 4-cyano, N-methylphenyl | Sulfonamido, Acetamide | Under investigation | – |
| N-(3-Chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide | 3-Chloro-4-fluorophenyl, sulfanyl | Sulfanyl, Schiff base | Distinct binding characteristics | |
| N1-(3-Chloro-4-fluorophenyl)-2-(methylthio)acetamide | 3-Chloro-4-fluorophenyl, methylthio | Methylthio, Acetamide | Enhanced reactivity in medicinal applications |
Key Findings :
- The cyano group’s strong electron-withdrawing nature may enhance stability compared to fluoro .
- The sulfonamido bridge in the target compound contrasts with sulfanyl or methylthio groups in analogs, which are less polar and may reduce solubility .
Sulfonamido-Containing Compounds
Key Findings :
- The target’s sulfonamido group is structurally analogous to sulfonamide-containing anticancer agents (e.g., Compound 38 in ). However, the absence of a quinazoline ring in the target may limit cross-reactivity with kinase targets.
- Compared to thiazole-based sulfonamides , the target’s phenyl-cyano motif may favor interactions with hydrophobic enzyme pockets.
Functional Group Variations
| Compound Name | Key Substituents | Functional Groups | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | 3-Chloro, 4-cyano, N-methylphenyl | Sulfonamido, Acetamide | To be determined | – |
| N-(3-Chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide | Oxadiazole, phenoxy | Oxadiazole, Sulfanyl | Antimicrobial | |
| 2-{[6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide | Pyridine, trifluoromethyl | Cyano, Trifluoromethyl | Anticancer (cell line-specific) |
Key Findings :
- The cyano group in the target compound is shared with pyridine-based analogs , which exhibit anticancer activity.
- The absence of oxadiazole or trifluoromethyl groups in the target may reduce steric bulk, improving membrane permeability compared to .
Biological Activity
2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula . It features a sulfonamide group, which is known for its role in various biological processes.
The biological activity of this compound primarily stems from its interaction with specific enzymes and proteins. The chloro and cyano groups enhance binding affinity to target sites, which can lead to either inhibition or activation of enzymatic activity. This modulation can result in significant biological effects, including:
- Enzyme Inhibition: The compound acts as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Protein Interaction: It serves as a probe in biochemical assays to study protein interactions, providing insights into cellular processes .
Biological Activity Data
Research studies have demonstrated various biological activities associated with this compound. Below is a summary of key findings:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy:
- Cancer Research:
-
Enzyme Interaction Studies:
- The compound has been used in biochemical assays to probe enzyme activities, revealing its potential as a tool for studying metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
